

Oral Sodium Propionate Supplementation: Application Notes & Protocols for Clinical Research

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Compound of Interest		
Compound Name:	Propionate	
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Introduction

Oral sodium **propionate**, a salt of the short-chain fatty acid (SCFA) **propionate**, has garnered significant interest in the scientific community for its potential therapeutic effects across a range of human conditions. Produced naturally by the gut microbiota through the fermentation of dietary fiber, **propionate** is a key signaling molecule that influences metabolic, immune, and neurological pathways. Supplementation with sodium **propionate** offers a direct approach to increase systemic and localized concentrations of this bioactive compound, bypassing the variability of individual gut microbiome composition and function.

These application notes provide a comprehensive overview of the use of oral sodium **propionate** in human clinical trials. They are intended to serve as a resource for researchers, scientists, and drug development professionals engaged in investigating the therapeutic potential of this promising compound. The following sections detail quantitative data from key clinical trials, provide in-depth experimental protocols, and visualize relevant biological pathways and workflows.

Quantitative Data from Human Clinical Trials







The following tables summarize the key quantitative data from a selection of human clinical trials investigating the effects of oral sodium **propionate** supplementation.



Trial Identifier/Refere nce	Study Population	Dosage of Sodium Propionate	Duration of Supplementatio n	Primary Outcomes
Chambers et al., 2018[1][2][3][4]	18 healthy volunteers	6845 mg administered over 180 minutes	Acute, single dose	Increased resting energy expenditure and whole-body lipid oxidation.
NCT04093453[5]	Healthy adults (18-65 years)	5g, acute dose	Acute, single dose	To examine the effect on energy homeostasis and substrate oxidation during fasting, exercise, and post-mixed meal.
NCT06198374[6]	Healthy adults	500 mg, twice daily	28 days, with an open-label extension up to 12 weeks	To assess the effect on the immune system and intestinal barrier function, particularly on regulatory T cells (Tregs).
NCT05135702[7] [8]	Patients with coronary artery disease	500 mg, twice daily	4 weeks	To determine the impact on vascular endothelial function and circulating inflammatory markers.



Marzocco et al., 2018[9]	20 maintenance hemodialysis patients	500 mg, twice daily	12 weeks	To evaluate the effects on inflammatory parameters, oxidative stress, and gut-derived uremic toxins.
NCT06402487[1 0][11][12]	100 multiple sclerosis patients	1000 mg, once daily	90 days	To demonstrate superiority over placebo as an add-on treatment in multiple sclerosis, assessing neurofilament light chain (NfL) and glial fibrillary acidic protein (GFAP) levels.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in clinical trials of oral sodium **propionate**.

Assessment of Resting Energy Expenditure (REE) and Substrate Oxidation via Indirect Calorimetry

Objective: To measure the effect of sodium **propionate** supplementation on energy metabolism.

Protocol:

• Participant Preparation: Participants are required to fast overnight for at least 10 hours and refrain from strenuous exercise and alcohol for 24 hours prior to the measurement.[3]



- Acclimatization: Upon arrival at the clinical research facility, participants rest in a quiet, thermoneutral room for at least 30 minutes to reach a resting state.
- Canopy Hood System: A ventilated canopy hood system is placed over the participant's head. This system collects all expired air.
- Gas Analysis: The collected air is passed through a gas analyzer which measures the concentration of oxygen (O2) and carbon dioxide (CO2).
- Data Collection: Continuous measurements of O2 consumption (VO2) and CO2 production (VCO2) are recorded for a period of 30-40 minutes. The first 10-15 minutes of data are discarded to ensure the participant has reached a steady state.
- Calculation of REE and Respiratory Quotient (RQ):
 - REE is calculated using the Weir equation: REE (kcal/day) = [3.941 x VO2 (L/min) + 1.106 x VCO2 (L/min)] x 1440.
 - The Respiratory Quotient (RQ) is calculated as the ratio of VCO2 to VO2 (RQ = VCO2 / VO2). An RQ of ~0.7 indicates fat oxidation, ~0.85 indicates mixed substrate oxidation, and ~1.0 indicates carbohydrate oxidation.[13]
- Substrate Oxidation: Rates of carbohydrate and lipid oxidation are calculated from VO2 and VCO2 values.

Quantification of Plasma Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the plasma concentrations of **propionate** and other SCFAs following supplementation.

Protocol:

 Blood Collection: Venous blood samples are collected into EDTA-containing tubes at baseline and at specified time points post-supplementation.[14]



- Plasma Separation: The blood samples are centrifuged at 2000g for 15 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.[14]
- Sample Preparation (Acidification and Extraction):
 - A known volume of plasma (e.g., 200-400 μL) is acidified with an acid such as hydrochloric acid (HCI) to protonate the SCFAs.[15]
 - An internal standard (e.g., a deuterated SCFA) is added to each sample for accurate quantification.
 - The acidified plasma is then extracted with an organic solvent like methyl tert-butyl ether
 (MTBE) to separate the SCFAs from the aqueous plasma matrix.[15][16]
- GC-MS Analysis:
 - The organic extract containing the SCFAs is injected into a gas chromatograph.
 - The SCFAs are separated based on their volatility and interaction with the GC column (e.g., a polar capillary column).[15]
 - The separated compounds then enter the mass spectrometer, which ionizes and detects them based on their mass-to-charge ratio.
- Data Analysis: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from solutions of known SCFA concentrations.

Analysis of Regulatory T cells (Tregs) by Flow Cytometry

Objective: To assess the immunomodulatory effects of sodium **propionate** by quantifying Treg populations in peripheral blood.

Protocol:



- Blood Collection: Whole blood is collected from participants into tubes containing an anticoagulant (e.g., EDTA or heparin).
- Cell Staining:
 - Aliquots of whole blood or isolated peripheral blood mononuclear cells (PBMCs) are incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers.
 A typical panel for Treg identification includes antibodies against CD3 (to identify T cells),
 CD4 (to identify helper T cells), CD25 (alpha chain of the IL-2 receptor), and CD127 (IL-7 receptor).[17]
 - Tregs are characterized by a CD4+CD25+CD127low/- phenotype.[18]
- Intracellular Staining (for FoxP3):
 - After surface staining, the cells are fixed and permeabilized using a specialized buffer system.
 - A fluorescently-labeled antibody against the transcription factor FoxP3, a key marker for Tregs, is then added to stain the intracellular target.[17][19]
- Flow Cytometry Acquisition: The stained cells are analyzed on a flow cytometer. The
 instrument uses lasers to excite the fluorophores on the antibodies and detectors to measure
 the emitted light, allowing for the identification and quantification of different cell populations
 based on their marker expression.
- Data Analysis (Gating Strategy):
 - A sequential gating strategy is applied to the data. First, lymphocytes are identified based on their forward and side scatter properties.
 - Within the lymphocyte gate, CD3+ T cells are selected, followed by gating on CD4+ helper T cells.
 - From the CD4+ population, cells that are CD25+ and CD127low/- are identified.



 Finally, the expression of FoxP3 within this population is analyzed to confirm their identity as Tregs.[17]

Gut Microbiome Analysis by 16S rRNA Sequencing

Objective: To characterize the composition of the gut microbiota and assess any changes in response to sodium **propionate** supplementation.

Protocol:

- Fecal Sample Collection: Participants are provided with a stool collection kit and instructions for at-home collection. Samples are immediately frozen and stored at -80°C until processing.
- DNA Extraction: DNA is extracted from the fecal samples using a commercially available kit designed for microbial DNA isolation from stool.
- PCR Amplification of the 16S rRNA Gene: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by PCR using universal primers.[20] These primers are designed to bind to conserved regions of the gene across a wide range of bacterial species.
- Library Preparation and Sequencing: The PCR products (amplicons) are purified and prepared for next-generation sequencing (NGS). This involves adding adaptors and barcodes to the amplicons to allow for multiplexing (sequencing multiple samples simultaneously). The prepared library is then sequenced on a platform such as Illumina.[21]
- Bioinformatic Analysis:
 - Quality Control: The raw sequencing reads are processed to remove low-quality sequences and adaptors.
 - Taxonomic Classification: The high-quality sequences are clustered into Operational
 Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on their similarity.
 These are then assigned to a taxonomic lineage (e.g., phylum, genus, species) by
 comparing them to a reference database (e.g., Greengenes, SILVA).
 - Diversity Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to compare the microbial communities of different

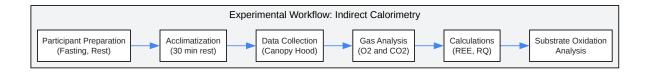


individuals or groups.

 Statistical Analysis: Statistical methods are used to identify specific taxa that are significantly different in abundance between the sodium propionate and placebo groups.

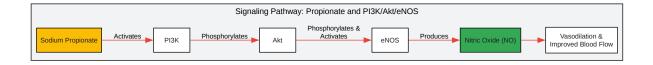
Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to oral sodium **propionate** research.



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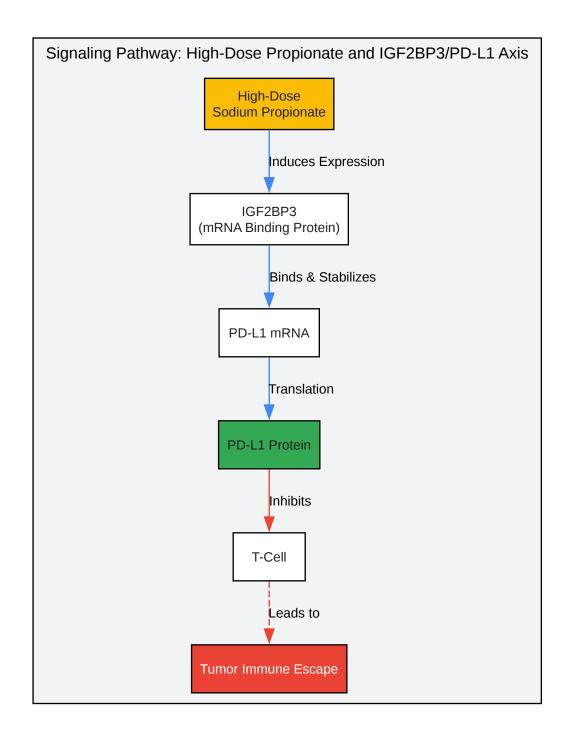
Caption: Workflow for assessing energy expenditure using indirect calorimetry.



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Caption: **Propionate**-mediated activation of the PI3K/Akt/eNOS pathway.[22][23][24]

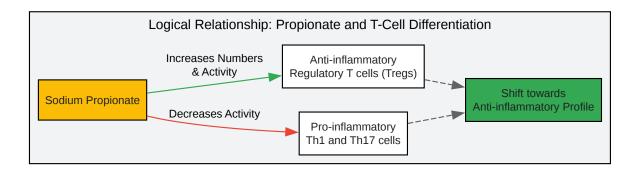




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Caption: Proposed mechanism of high-dose sodium **propionate** on the IGF2BP3/PD-L1 axis in cancer.[1][25]





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Caption: Immunomodulatory effects of sodium **propionate** on T-cell populations.

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Methodological & Application





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